Cas no 26629-87-8 (Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-)

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- structure
26629-87-8 structure
Product Name:Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
CAS No:26629-87-8
MF:C14H18F3NO
MW:273.294034481049
CID:263663
PubChem ID:432824
Update Time:2025-04-19

Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Morpholine,4-(1-methylethyl)-2-[3-(trifluoromethyl)phenyl]-
    • 4-Isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine
    • 3,5-Pyrazolidinedione, 4-isopropyl-1-phenyl-
    • 4-Isopropyl-1-phenyl-3,5-dioxopyrazolidine
    • 4-isopropyl-1-phenyl-3,5-pyrazolidinedione
    • 4-isopropyl-1-phenyl-pyrazolidine-3,5-dione
    • 4-Isopropyl-2-(3-trifluormethylphenyl)-1,4-tetrahydro-oxazin
    • AC1MI59S
    • tetrahydro-4-isopropyl-< 3-(trifluoromethyl)phenyl> -2H-1,4-oxazine
    • Oxaflozano
    • Q7115050
    • OXAFLOZANE [MI]
    • 4-Isopropyl-2-(3-trifluormethylphenyl)morpholin
    • Oxaflozano [INN-Spanish]
    • EINECS 247-855-8
    • 1766 CERM
    • Oxaflozane (INN)
    • CHEBI:135128
    • DTXSID50865308
    • NS00084268
    • 26629-87-8
    • Oxaflozanum
    • 4-Isopropyl-2-(alpha,alpha,alpha-trifluoro-m-tolyl)morpholine
    • OXAFLOZANE [WHO-DD]
    • SCHEMBL49200
    • UNII-V4WLW77V5Q
    • Oxaflozane [INN:DCF]
    • 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
    • CHEMBL2106996
    • OXAFLOZANE [INN]
    • Oxaflozanum [INN-Latin]
    • DB13457
    • 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
    • FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • 4-(1-Methylethyl)-2-(3-(trifluoromethyl)phenyl)morpholine
    • Oxaflozane
    • MORPHOLINE, 4-(1-METHYLETHYL)-2-(3-(TRIFLUOROMETHYL)PHENYL)-
    • D07340
    • 4-ISOPROPYL-2-(.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-M-TOLYL)MORPHOLINE
    • V4WLW77V5Q
    • Conflictan
    • Inchi: 1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
    • InChI Key: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1CN(CCO1)C(C)C)(F)F

Computed Properties

  • Exact Mass: 273.13414
  • Monoisotopic Mass: 273.134
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.5A^2

Experimental Properties

  • Density: 1.1358 (estimate)
  • Boiling Point: bp0.005 52°; bp3 99°
  • Flash Point: 131.7°C
  • Refractive Index: nD24 1.4751
  • PSA: 12.47
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